![molecular formula C14H10N2O2 B1628560 2-Benzo[1,3]dioxol-5-YL-imidazo[1,2-A]pyridine CAS No. 904813-74-7](/img/structure/B1628560.png)
2-Benzo[1,3]dioxol-5-YL-imidazo[1,2-A]pyridine
Overview
Description
2-Benzo[1,3]dioxol-5-YL-imidazo[1,2-A]pyridine is a heterocyclic compound that combines the structural features of both imidazo[1,2-a]pyridine and benzodioxole.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzo[1,3]dioxol-5-YL-imidazo[1,2-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed amination reactions. For instance, the Pd-catalyzed amination of fused heteroaryl amines with catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) in the presence of cesium carbonate (Cs2CO3) as a base .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions: 2-Benzo[1,3]dioxol-5-YL-imidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed under catalytic hydrogenation conditions.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions:
Oxidation: Metal-free oxidation using oxidizing agents like hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit anticancer properties. Specifically, 2-Benzo[1,3]dioxol-5-YL-imidazo[1,2-A]pyridine has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that this compound can induce apoptosis in various cancer cell lines through the activation of specific signaling pathways .
Case Study : In vitro studies on human breast cancer cells showed that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.
2. Antimicrobial Properties
There is growing interest in the antimicrobial potential of imidazo[1,2-a]pyridine derivatives. The compound has shown promising activity against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.
Case Study : A recent screening of various derivatives indicated that modifications at the benzodioxole moiety could enhance antimicrobial efficacy, suggesting a structure-activity relationship that could guide future drug design .
Neuropharmacological Applications
3. Neuroprotective Effects
Research has also explored the neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been found to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
Case Study : In animal models of Parkinson's disease, administration of this compound resulted in improved motor function and reduced neuroinflammation .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Various modifications to the benzodioxole and imidazo moieties have been systematically studied.
Mechanism of Action
The mechanism of action of 2-Benzo[1,3]dioxol-5-YL-imidazo[1,2-A]pyridine involves its interaction with specific molecular targets. This compound can act as an inhibitor or modulator of various enzymes and receptors. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
- Benzo[4,5]imidazo[1,2-a]pyridines
- Benzo[4,5]imidazo[1,2-a]pyrimidines
- 1,3-Benzodioxole derivatives
Uniqueness: 2-Benzo[1,3]dioxol-5-YL-imidazo[1,2-A]pyridine is unique due to its combined structural features of imidazo[1,2-a]pyridine and benzodioxole, which confer distinct chemical and biological properties.
Biological Activity
2-Benzo[1,3]dioxol-5-YL-imidazo[1,2-A]pyridine (CAS No. 904813-74-7) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent scientific literature.
- Molecular Formula : C14H10N2O2
- Molecular Weight : 238.24 g/mol
- Structure : The compound features a benzo[dioxole] moiety fused with an imidazo[1,2-a]pyridine ring, contributing to its unique biological profile.
Biological Activities
Research indicates that imidazo[1,2-a]pyridine derivatives, including this compound, exhibit a broad spectrum of biological activities:
1. Anticancer Activity
Studies have shown that imidazo[1,2-a]pyridine derivatives possess significant anticancer properties. For instance, a study highlighted the ability of certain derivatives to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
2. Antimicrobial Activity
The compound has demonstrated potent antibacterial and antifungal activities. In vitro assays revealed that it effectively inhibits the growth of several pathogenic microorganisms .
3. Anti-inflammatory Effects
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokine production. This makes them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure. Key findings from SAR studies include:
- Substituents on the Imidazo Ring : Alterations in substituents can enhance or diminish biological activity. For example, introducing electron-withdrawing groups has been linked to increased potency against certain cancer cell lines .
- Dioxole Moiety : The presence of the dioxole ring is crucial for maintaining the compound's biological efficacy, as it contributes to the overall electronic properties and stability of the molecule .
Case Studies
Several case studies have explored the effects of this compound in various biological contexts:
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that this compound inhibited cell growth with IC50 values in the low micromolar range .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |
A549 (Lung Cancer) | 4.0 | Cell cycle arrest |
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-2-6-16-8-11(15-14(16)3-1)10-4-5-12-13(7-10)18-9-17-12/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEQNIMIOVYNJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN4C=CC=CC4=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587659 | |
Record name | 2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904813-74-7 | |
Record name | 2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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